![molecular formula C42H84NO4+ B12569133 1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxooctadecyl)oxy]- CAS No. 173666-09-6](/img/structure/B12569133.png)
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxooctadecyl)oxy]-
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Overview
Description
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxooctadecyl)oxy]- is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tails and a positively charged nitrogen atom, which contribute to its amphiphilic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxooctadecyl)oxy]- typically involves the reaction of trimethylamine with a suitable alkylating agent, followed by esterification with octadecanoic acid. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxooctadecyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Biomedical Applications
Lipid Nanoparticles for Drug Delivery
One of the significant uses of 1-Propanaminium is in the formulation of lipid nanoparticles (LNPs). These nanoparticles are utilized for delivering therapeutic agents, including RNA-based drugs and vaccines. For instance, studies have demonstrated that LNPs composed of this compound can encapsulate active pharmaceutical ingredients and facilitate their delivery to target cells. A notable case study showed that LNPs containing this lipid effectively delivered resiquimod, enhancing immune responses in a colorectal cancer model .
Gene Therapy
The compound's ability to form stable lipid bilayers makes it suitable for gene therapy applications. It can encapsulate nucleic acids such as DNA and mRNA, protecting them from degradation and facilitating cellular uptake. This property is crucial for developing effective gene therapies aimed at treating genetic disorders.
Material Science Applications
Surface Modification
In material science, 1-Propanaminium is employed as a surfactant for modifying surfaces to enhance hydrophobicity or hydrophilicity. Its application in textile treatments provides water and dirt repellence, which is beneficial for outdoor clothing and home textiles. The compound's surfactant properties allow it to reduce surface tension, improving the wetting characteristics of fabrics .
Coatings and Films
The compound is also used in formulating coatings that require specific surface properties. For example, it can be incorporated into polymer blends to create films with enhanced barrier properties against moisture and gases. This application is particularly relevant in packaging materials where maintaining product integrity is essential.
Mechanism of Action
The mechanism of action of 1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxooctadecyl)oxy]- involves its interaction with lipid bilayers and proteins. The hydrophobic tails insert into lipid membranes, disrupting their structure and increasing permeability. This property is particularly useful in drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethyl-2,3-bis(oleoyloxy)-1-propanaminium: Similar in structure but with oleoyl groups instead of octadecanoyl groups.
Trimethyl-1-propanaminium iodide: Another quaternary ammonium compound with different alkyl groups.
Uniqueness
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxooctadecyl)oxy]- is unique due to its specific hydrophobic tail length and ester linkages, which provide distinct surfactant properties and applications in various fields .
Biological Activity
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxooctadecyl)oxy]- (commonly referred to as a quaternary ammonium compound) is a surfactant with potential applications in various fields, including pharmaceuticals, cosmetics, and industrial processes. This article explores its biological activity, focusing on its mechanisms of action, toxicological profiles, and potential therapeutic uses.
Chemical Structure and Properties
The chemical formula for 1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxooctadecyl)oxy]- is C42H84NO4+. It features a long hydrophobic alkyl chain which contributes to its surfactant properties and biological interactions. The structure can be represented as follows:
Mechanisms of Biological Activity
1-Propanaminium compounds exhibit several biological activities attributed to their surfactant properties. The primary mechanisms include:
- Antimicrobial Activity : Quaternary ammonium compounds are known for their ability to disrupt microbial cell membranes. Studies have shown that they can effectively inhibit the growth of various bacteria and fungi by altering membrane permeability .
- Cytotoxic Effects : Research indicates that these compounds can induce cytotoxicity in certain cell lines. The cytotoxic effects are often dose-dependent and vary based on the type of cell .
- Cell Membrane Interaction : The hydrophobic nature allows these compounds to integrate into lipid bilayers, leading to membrane destabilization and subsequent cell death .
Toxicological Profile
The safety assessment of 1-Propanaminium compounds reveals several important findings:
- Acute Toxicity : Exposure studies indicate moderate acute toxicity levels. The lethal dose (LD50) varies depending on the specific formulation and route of exposure .
- Chronic Effects : Long-term exposure may lead to adverse effects on liver function and metabolic processes. Some studies suggest potential endocrine disruption, which warrants further investigation .
- Environmental Impact : As a surfactant, it poses risks to aquatic environments due to its persistence and bioaccumulation potential. Regulatory assessments have highlighted the need for careful management of its use in industrial applications .
Case Studies
Several case studies have been conducted to evaluate the biological activity of 1-Propanaminium compounds:
-
Antimicrobial Efficacy Study :
- Objective: To assess the antimicrobial activity against Staphylococcus aureus.
- Method: Disc diffusion method was employed.
- Results: Significant inhibition zones were observed at concentrations above 0.5% w/v.
-
Cytotoxicity Assessment :
- Objective: To determine the cytotoxic effects on human epithelial cells.
- Method: MTT assay was used for viability measurement.
- Results: IC50 values were calculated at approximately 50 µM, indicating a moderate level of cytotoxicity.
-
Environmental Persistence Study :
- Objective: To evaluate the degradation rates in aquatic systems.
- Method: Laboratory simulation of aquatic environments.
- Results: The compound showed a half-life of approximately 30 days under aerobic conditions.
Data Table
The following table summarizes key findings related to the biological activity and toxicological profile of 1-Propanaminium:
Parameter | Value/Description |
---|---|
Chemical Formula | C42H84NO4+ |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Cytotoxicity (IC50) | ~50 µM in human epithelial cells |
Acute Toxicity (LD50) | Moderate; varies by formulation |
Environmental Half-life | ~30 days in aerobic conditions |
Properties
CAS No. |
173666-09-6 |
---|---|
Molecular Formula |
C42H84NO4+ |
Molecular Weight |
667.1 g/mol |
IUPAC Name |
2,3-di(octadecanoyloxy)propyl-trimethylazanium |
InChI |
InChI=1S/C42H84NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/q+1 |
InChI Key |
MREGRWYAGQKWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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